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Compound of Interest

Compound Name: Sufugolix

Cat. No.: B1681177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of Sufugolix
(TAK-013), a non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor

antagonist, with other orally active GnRH antagonists: Relugolix, Elagolix, and Linzagolix.

Sufugolix was under development for the treatment of endometriosis and uterine fibroids but

has since been discontinued and largely succeeded by Relugolix. This document summarizes

key preclinical and clinical data to facilitate a comprehensive understanding of its in vivo target

engagement profile relative to its alternatives.

Mechanism of Action: GnRH Receptor Antagonism
The primary target of Sufugolix and its counterparts is the GnRH receptor in the anterior

pituitary gland. By competitively blocking this receptor, these antagonists inhibit the release of

luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, leads to a dose-

dependent suppression of downstream sex hormones, primarily estradiol in females and

testosterone in males. This suppression of gonadal hormones forms the therapeutic basis for

treating hormone-dependent conditions.
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Figure 1: GnRH Signaling Pathway and Antagonist Action.
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The following tables summarize key preclinical and clinical data demonstrating the in vivo

target engagement of Sufugolix and its competitors. The primary endpoint for assessing target

engagement is the suppression of gonadotropins (LH) and gonadal steroids (estradiol or

testosterone).

Preclinical In Vivo Data
Compound Species Model Dose

Key
Findings

Reference

Sufugolix

(TAK-013)

Cynomolgus

Monkey

(female)

Normally

cycling

90 mg/kg/day

(30 mg/kg,

TID) for ~80

days

Sustained

suppression

of LH,

estradiol, and

progesterone.

[1]

Cynomolgus

Monkey

(male)

Castrated

30 mg/kg

(single oral

dose)

Nearly

complete

suppression

of LH for >24

hours.[2]

Relugolix

(TAK-385)
Mouse

Human

GnRH

Receptor

Knock-in

10 mg/kg

(oral, BID) for

4 weeks

Reduced

prostate

weight to

castrate

levels.[3]

Cynomolgus

Monkey

(male)

Castrated
1 and 3

mg/kg (oral)

Dose-

dependent

decrease in

plasma LH

levels.[4]

Linzagolix

Cynomolgus

Monkey

(female)

Ovariectomiz

ed

>1 mg/kg

(oral)

Dose-

dependent

suppression

of serum LH.

[5]
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Clinical In Vivo Data (Phase 1)
Compound Population Dose Key Findings Reference

Sufugolix (TAK-

013)
N/A N/A

Phase 1 data not

publicly available

in detail.

Relugolix Healthy Males

Single and

multiple oral

doses

Rapid, dose-

dependent

suppression of

LH and

testosterone.

Elagolix

Healthy

Premenopausal

Women

Up to 400 mg

BID for 21 days

Dose-dependent

suppression of

LH, FSH, and

estradiol.

Linzagolix Healthy Females

Up to 400 mg

once daily for 7

days

Favorable safety

profile with dose-

dependent

suppression of

estradiol.

Clinical Efficacy Data (Phase 2 & 3)
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Compound Indication Dose
Key Efficacy
Endpoints

Reference

Relugolix Endometriosis 40 mg once daily

Non-inferior to

leuprorelin in

reducing

endometriosis-

associated pain.

Advanced

Prostate Cancer

120 mg once

daily

Superior to

leuprolide in

sustained

testosterone

suppression.

Elagolix Endometriosis
150 mg QD &

200 mg BID

Significant

reduction in

dysmenorrhea

and non-

menstrual pelvic

pain vs. placebo.

Linzagolix Endometriosis
75 mg QD & 200

mg QD

Significant

reduction in

endometriosis-

associated pain

vs. placebo.

Uterine Fibroids

100 mg & 200

mg QD

(with/without

add-back)

Significant

reduction in

menstrual blood

loss.

Experimental Protocols
Detailed experimental protocols are crucial for interpreting and comparing in vivo target

engagement data. Below are generalized methodologies for key experiments cited in the

evaluation of these GnRH antagonists.
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In Vivo Luteinizing Hormone (LH) Measurement in Non-
Human Primates
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Animal Dosing
(e.g., Oral gavage of Sufugolix)

Serial Blood Sampling
(e.g., via indwelling catheter)

Serum/Plasma Separation
(Centrifugation)

Immunoassay for LH

ELISA Radioimmunoassay (RIA) Immunofluorometric Assay (IFMA)

Data Analysis
(Concentration vs. Time)
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Animal Dosing
(Test Compound or Vehicle)

Tissue Collection
(e.g., Pituitary Gland)

Ex Vivo Incubation with Radioligand

Washing to Remove
Unbound Radioligand

Quantification of Bound Radioactivity
(e.g., Scintillation Counting, Autoradiography)

Data Analysis
(% Receptor Occupancy vs. Dose/Concentration)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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